2-Cyano-3-phenylprop-2-enamide
Description
Contextualizing α,β-Unsaturated Amides in Organic Synthesis
α,β-Unsaturated amides are a class of organic compounds that are of great importance in organic synthesis. researchgate.net They serve as key intermediates in the creation of a diverse range of molecules, including natural products and pharmaceuticals. researchgate.net Their utility stems from the electrophilic nature of the carbon-carbon double bond, which makes them susceptible to attack by nucleophiles, a process known as conjugate or Michael addition. researchgate.net This reactivity allows for the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.
The synthesis of α,β-unsaturated amides can be achieved through several methods, including the Doebner-Knoevenagel condensation, which offers a scalable and highly selective route to the E-isomer under mild conditions. organic-chemistry.org Other synthetic strategies involve palladium-catalyzed hydroaminocarbonylation of alkynes and nickel-catalyzed reductive aminocarbonylation of vinyl triflates. researchgate.netrsc.org These methods provide access to a wide variety of α,β-unsaturated amides with good to excellent yields and functional group tolerance. researchgate.netrsc.org
Significance of the Cyano and Amide Functional Groups within Prop-2-enamide Systems
The presence of both a cyano (-C≡N) group and an amide (-CONH₂) group on the prop-2-enamide backbone of 2-Cyano-3-phenylprop-2-enamide significantly influences its chemical reactivity and properties. The electron-withdrawing nature of the cyano group enhances the electrophilicity of the β-carbon in the α,β-unsaturated system, making it more reactive towards nucleophilic attack. solubilityofthings.com This feature is crucial for its role as a synthetic intermediate.
The amide group, on the other hand, contributes to the molecule's polarity and its ability to participate in hydrogen bonding. solubilityofthings.com This can influence its solubility and its interactions with other molecules, including biological targets. solubilityofthings.com The combination of these two functional groups creates a "push-pull" system when electron-donating groups are present on the phenyl ring, leading to interesting electronic and optical properties. nih.govresearchgate.net
Overview of Current Academic Research Trajectories for this compound and its Analogs
Current research involving this compound and its analogs is multifaceted, spanning from fundamental synthetic methodology to the exploration of their potential applications.
Synthetic Applications: Researchers continue to explore the utility of this compound as a precursor in the synthesis of more complex molecules. solubilityofthings.comsolubilityofthings.com This includes its use in cyclodimerization reactions and as a building block for heterocyclic compounds. reading.ac.ukrsc.org The reactivity of the cyano and amide groups allows for a variety of chemical transformations. solubilityofthings.com
Materials Science: The "push-pull" electronic structure of certain analogs of this compound has led to investigations into their potential as nonlinear optical materials and as components in organic light-emitting devices (OLEDs). nih.govresearchgate.net
Medicinal Chemistry: A significant area of research focuses on the biological activities of this compound derivatives. Studies have explored their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netontosight.ai For instance, certain analogs have shown promising antitumor activity. researchgate.netgrowingscience.com The ability of the core structure to be readily modified allows for the synthesis of libraries of compounds for screening against various biological targets.
Table 1: Research Highlights of this compound and its Analogs
| Research Area | Key Findings | References |
|---|---|---|
| Organic Synthesis | Serves as an intermediate for complex molecules and in cyclodimerization reactions. | solubilityofthings.comsolubilityofthings.comreading.ac.ukrsc.org |
| Materials Science | Analogs with "push-pull" systems show potential for use in nonlinear optics and OLEDs. | nih.govresearchgate.net |
| Medicinal Chemistry | Derivatives exhibit potential anticancer, antimicrobial, and anti-inflammatory properties. | researchgate.netontosight.aigrowingscience.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyano-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGACPGKMWWAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709-79-5 | |
| Record name | 2-Cyano-3-phenylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 2 Cyano 3 Phenylprop 2 Enamide and Its Analogs
Classical Approaches to 2-Cyano-3-phenylprop-2-enamide Synthesis
The traditional and most widely employed method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, 2-cyanoacetamide (B1669375), with a carbonyl compound, benzaldehyde (B42025), and is typically facilitated by a basic catalyst. wikipedia.orgsigmaaldrich.comsigmaaldrich.com
Knoevenagel Condensation Protocols for α,β-Unsaturated Cyanoacetamides
The Knoevenagel condensation is a versatile and reliable method for forming carbon-carbon double bonds. orientjchem.org It is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction that results in the formation of an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com In the context of this compound synthesis, 2-cyanoacetamide provides the active methylene group, and benzaldehyde serves as the carbonyl component. researchgate.netchemspider.com
Table 1: Overview of Knoevenagel Condensation for this compound Synthesis
| Reactants | Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|
| Benzaldehyde, 2-Cyanoacetamide | Piperidine (B6355638) | Ethanol (B145695) | Reflux | (E)-2-cyano-3-phenylprop-2-enamide |
| 4-N,N-dimethylaminobenzaldehyde, N-Phenyl-2-cyanoacetamide | Piperidine | Ethanol | Reflux, 7 hours | (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide |
| 6-Nitroveratraldehyde, 2-Cyanoacetamide | Piperidine | Methanol | Reflux, 2 hours | 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide |
This table summarizes common reaction conditions for the synthesis of this compound and its derivatives via Knoevenagel condensation.
Mechanistic Studies and Catalysis in Knoevenagel Condensation
The mechanism of the Knoevenagel condensation is initiated by a base, which abstracts a proton from the active methylene compound (2-cyanoacetamide) to form a carbanion. orientjchem.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (benzaldehyde). orientjchem.org The subsequent intermediate undergoes dehydration to yield the final α,β-unsaturated product. sigmaaldrich.comorientjchem.org The second step, the nucleophilic attack, is generally the rate-determining step of the reaction. orientjchem.org
A variety of catalysts can be employed to facilitate this reaction, with basic catalysts being the most common. Weakly basic amines like piperidine are often used to avoid the self-condensation of the aldehyde. wikipedia.orgacs.org Other catalysts that have been successfully used include:
Ammonia (B1221849) and its salts sid.ir
Triethylamine orientjchem.org
Polymeric heterogeneous catalysts sid.ir
Metal-organic frameworks (MOFs) acs.org
Ionic liquids niscpr.res.in
Copper powder researchgate.net
The choice of catalyst can significantly influence the reaction rate and yield. For instance, studies have shown that the use of a polymeric catalyst, poly[N-(6-aminohexyl)-acrylamide], can lead to high yields in both solvent-free and aqueous systems. sid.ir Similarly, certain metal-organic frameworks have demonstrated high catalytic performance under mild, solvent-free conditions. acs.org
Substrate Scope and Functional Group Tolerance in this compound Formation
The Knoevenagel condensation exhibits a broad substrate scope, accommodating a wide range of substituted benzaldehydes and N-substituted cyanoacetamides. This flexibility allows for the synthesis of a diverse library of this compound analogs.
The reaction is generally tolerant of various functional groups on the aromatic ring of the benzaldehyde, including both electron-donating and electron-withdrawing groups. For example, successful condensations have been reported with 3,4-dimethoxybenzaldehyde (B141060) and 6-nitroveratraldehyde. chemspider.com Similarly, the amide group of the cyanoacetamide can be substituted with various aryl and alkyl groups. researchgate.netperiodikos.com.br For instance, N-(3-phenylpropyl)cyanoacetamide and N-phenyl-2-cyanoacetamide have been successfully employed in the synthesis of their corresponding this compound derivatives. nih.gov
This tolerance to a wide range of functional groups makes the Knoevenagel condensation a highly valuable tool for creating a multitude of structurally varied compounds for applications in medicinal chemistry and materials science. periodikos.com.br
Alternative Synthetic Routes for this compound Scaffolds
While the Knoevenagel condensation is the predominant method, other synthetic strategies can be employed to construct the this compound scaffold. One such method involves the reaction of cyanoacetic acid with an amine, such as 3-phenylpropylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an N-substituted cyanoacetamide intermediate. This intermediate can then be reacted with an appropriate aldehyde to yield the final product.
Modern and Sustainable Synthetic Strategies
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of modern techniques for the synthesis of this compound and its analogs.
Microwave-Assisted Synthesis of this compound Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govunivpancasila.ac.id This technique has been successfully applied to the Knoevenagel condensation for the synthesis of various derivatives.
For example, the synthesis of ethyl 2-cyano-3-phenylacrylate derivatives has been achieved by reacting aromatic aldehydes with ethyl cyanoacetate (B8463686) under microwave irradiation in the presence of ammonium (B1175870) acetate (B1210297). nih.gov This method offers a rapid and efficient route to these compounds. nih.gov The principle behind microwave heating involves the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Synthesis Method | Reaction Time | Yield | Conditions |
|---|---|---|---|
| Conventional Heating | 12 hours | 76% | Reflux with azeotropic water removal |
| Microwave-Assisted | 50 seconds | High | 320 W irradiation, solventless |
This table illustrates the significant reduction in reaction time and potential for high yields offered by microwave-assisted synthesis compared to traditional methods.
The use of microwave irradiation represents a significant advancement in the synthesis of this compound derivatives, aligning with the principles of green chemistry by reducing reaction times and often eliminating the need for solvents. nih.gov
Solvent-Free and Green Chemistry Approaches in Propenamide Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceutical intermediates, aiming to reduce environmental impact and improve safety and efficiency. mdpi.com These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods. ejcmpr.com
Solvent-free synthesis is a key green chemistry approach. For instance, a mechanochemical grinding procedure has been optimized for the synthesis of N-substituted amines, demonstrating a highly efficient and neat method. mdpi.com Similarly, cyclization reactions to form complex molecules from compounds like (2E)-2-cyano-3-phenyl-N-(pyridin-2-yl)prop-2-enamide have been achieved under solvent-free conditions with high yields. Another example involves the synthesis of indolizines through a copper-catalyzed reaction under solvent-free conditions, also achieving high yields. mdpi.com
Microwave-assisted synthesis represents another energy-efficient green technology. mdpi.com This technique significantly reduces reaction times from hours or days to mere minutes by promoting high heat transfer directly into the reaction mixture. mdpi.comnih.gov This not only accelerates the reaction rate but also decreases energy consumption, making it a more sustainable option for producing propenamide derivatives and other chemical compounds. mdpi.comnih.gov
The use of less hazardous solvents is also a cornerstone of green chemistry. In the synthesis of molecularly imprinted polymers for removing contaminants, for example, toxic templates have been replaced with safer "dummy" templates like propanamide in an aqueous environment, thereby avoiding harmful organic solvents. nih.gov The development of nanoparticles, which can have catalytic applications, is also moving towards greener methods using plant extracts, which are simple, cheap, and environmentally friendly compared to methods requiring toxic organic solvents. ejcmpr.com
The following table summarizes various green chemistry approaches applicable to propenamide synthesis.
| Green Approach | Technique | Benefits |
| Solvent-Free | Mechanochemical Grinding, Thermal Cyclization | Reduced waste, minimal environmental impact, high efficiency. mdpi.com |
| Energy Efficiency | Microwave-Assisted Synthesis | Drastically reduced reaction times, lower energy consumption. mdpi.comnih.gov |
| Safer Solvents | Aqueous Synthesis | Avoidance of toxic and hazardous organic solvents. nih.gov |
Transition Metal-Catalyzed Syntheses of Cyano-Substituted Amides
Transition metal catalysis offers powerful and versatile methods for constructing complex molecules, including cyano-substituted amides. These methods often proceed under mild conditions with high selectivity.
Cobalt-catalyzed carbonylation has emerged as a significant method for synthesizing 2-cyano substituted acetates and amides. rsc.org A notable process involves the direct aminocarbonylation of chloroacetonitrile (B46850) using a cobalt catalyst promoted by an N,N,N-tridentate ligand. This reaction proceeds under mild conditions and provides the target compounds in good to excellent yields. rsc.org
Palladium catalysis is widely used in C-H activation and cross-coupling reactions. For instance, palladium(II)-catalyzed ortho-fluorination of benzoic acids has been achieved using a removable amide directing group. beilstein-journals.org While not a direct synthesis of the title compound, this illustrates the power of palladium catalysis in functionalizing molecules containing amide and other directing groups. beilstein-journals.org Another palladium-catalyzed method involves the hydroamidation of electron-deficient terminal alkynes, which can stereoselectively produce Z-enamides. organic-chemistry.org
Rhodium(III)-catalyzed reactions have been employed for C-H bond additions. Amides can function as effective directing groups in the addition of aromatic C(sp²)–H bonds to imines, leading to the synthesis of complex branched amines. nih.gov This highlights the utility of the amide group in directing transition metal-catalyzed C-H functionalization. nih.gov
Ruthenium-based catalysts have also proven effective. A ruthenium(II) pre-catalyst can be used for site-selective C-H bond amidation reactions, employing cyclic amides as weak directing groups. rsc.org This method utilizes stable dioxazolone derivatives as amidating agents and proceeds under mild conditions in the open air, offering a versatile route to C-N bond formation. rsc.org
The table below details examples of transition metal-catalyzed reactions for synthesizing cyano-substituted amides and related structures.
| Metal Catalyst | Reaction Type | Key Features | Yield |
| Cobalt | Direct Aminocarbonylation | Uses chloroacetonitrile; mild conditions. rsc.org | Good to Excellent rsc.org |
| Palladium | Hydroamidation | Stereoselective for Z-enamides. organic-chemistry.org | Up to 82% organic-chemistry.org |
| Rhodium(III) | C-H Addition to Imines | Amide as a directing group. nih.gov | Good nih.gov |
| Ruthenium(II) | C-H Amidation | Uses cyclic amides as directing groups; mild conditions. rsc.org | Up to 92% rsc.org |
Stereoselective Synthesis of (E/Z)-2-Cyano-3-phenylprop-2-enamide Isomers
The geometric configuration (E/Z isomerism) of the double bond in α,β-unsaturated amides is crucial as it significantly influences their chemical reactivity and biological interactions. Consequently, developing synthetic methods that allow for the selective formation of either the (E) or (Z) isomer is of great importance.
The Knoevenagel condensation is a classical and effective method for synthesizing the (E)-isomer of this compound. A typical procedure involves the reaction of N-phenyl-2-cyanoacetamide with 4-N,N-dimethylaminobenzaldehyde in boiling ethanol with a catalytic amount of piperidine. This reaction yielded the (E)-isomer as red prisms with a 90% yield. nih.gov
For the synthesis of the less common (Z)-isomers, more specialized techniques are required. Palladium-catalyzed hydroamidation of electron-deficient terminal alkynes with primary amides has been shown to be a mild and operationally simple method that stereoselectively yields Z-enamides. organic-chemistry.org The selectivity is attributed to intramolecular hydrogen bonding in a key vinyl-palladium intermediate, which stabilizes the transition state leading to the Z-isomer. organic-chemistry.org Ruthenium-based catechothiolate complexes have also been developed for cross-metathesis reactions to generate (Z)-α,β-unsaturated amides with high stereochemical control (≥98:2 Z/E ratio). acs.org
Furthermore, synthetic strategies have been developed for the stereospecific isomerization of related systems. A novel protocol for the E/Z isomerization of enamides has been reported, expanding the toolkit for accessing specific isomers. chemrxiv.org Additionally, stereodivergent syntheses have been used to produce both (E)- and (Z)-isocyanoalkenes, which are precursors to related amide structures. nih.gov
The following table summarizes methods for the stereoselective synthesis of α,β-unsaturated amides.
| Isomer | Method | Catalyst/Reagent | Selectivity/Yield |
| (E) | Knoevenagel Condensation | Piperidine | 90% Yield nih.gov |
| (Z) | Pd-catalyzed Hydroamidation | Pd(OAc)₂ | High Z-selectivity, up to 82% yield organic-chemistry.org |
| (Z) | Ru-catalyzed Cross-Metathesis | Ru-catechothiolate complex | ≥98:2 Z/E, up to 81% yield acs.org |
Control of Stereochemistry in α,β-Unsaturated Amide Formation
The ability to control the stereochemistry of the double bond in α,β-unsaturated amides is fundamental to their synthesis. ethz.ch The stereochemical outcome is determined by the reaction mechanism and the specific reagents and catalysts employed. ethz.chrptu.de
In many reactions, the (E)-isomer is the thermodynamically more stable product and is often formed preferentially. For example, a method promoted by active manganese for the reaction of dichloroamides with aldehydes results in a complete E-selective synthesis of α,β-unsaturated amides. organic-chemistry.org The proposed mechanism involves a sequential aldol-type reaction followed by β-elimination. organic-chemistry.org Similarly, stereoselective elimination reactions of N-acyl-oxazolidin-2-one-syn-aldols can produce a range of trisubstituted (E)-α,β-unsaturated amides with high diastereoselectivity (>95% de). researchgate.net
Achieving high (Z)-selectivity often requires overcoming this thermodynamic preference. This can be accomplished through catalyst control or by designing substrates that favor the formation of the (Z)-isomer. In the palladium-catalyzed hydroamidation of terminal alkynes, the use of primary amides leads to the Z-enamide. organic-chemistry.org The proposed mechanism suggests that an intramolecular hydrogen bond between the amide proton and the carbonyl oxygen of the ester group stabilizes the Z-isomer of the vinyl-palladium intermediate, directing the reaction pathway. organic-chemistry.org In contrast, when secondary amides (which lack the necessary proton for hydrogen bonding) are used, the reaction yields the E-enamide. organic-chemistry.org
Another strategy involves the remote stereoselective deconjugation of α,β-unsaturated esters through an amidation reaction. This process can isomerize the double bond to the β,γ-position, generating β,γ-unsaturated amides with very high diastereoselectivity (d.r. > 49:1). unige.chrsc.org While this does not directly produce an α,β-unsaturated amide, it demonstrates a powerful method for controlling stereochemistry in related unsaturated systems through a coupled reaction sequence. unige.chrsc.org The process is believed to proceed through an irreversible α-protonation step under kinetic control. unige.ch
Reactivity and Chemical Transformations of 2 Cyano 3 Phenylprop 2 Enamide Scaffolds
Reactivity of the α,β-Unsaturated Amide System
Electrophilic and Nucleophilic Characteristics of 2-Cyano-3-phenylprop-2-enamide
The chemical behavior of this compound is largely dictated by the electronic interplay of its functional groups. The presence of both a cyano (-C≡N) and an amide (-CONH₂) group on the propenamide backbone significantly influences its reactivity. The electron-withdrawing nature of the cyano group enhances the electrophilicity of the β-carbon in the α,β-unsaturated system, making it more susceptible to nucleophilic attack. This characteristic is a key factor in its utility as a synthetic intermediate.
Conversely, the amide group contributes to the molecule's polarity and its capacity for hydrogen bonding. When electron-donating groups are present on the phenyl ring, a "push-pull" system is established, leading to notable electronic and optical properties. nih.gov
The reactivity of the α,β-unsaturated amide can be further understood by considering its resonance structures. The delocalization of electrons across the conjugated system results in a partial positive charge on the β-carbon, making it the primary site for nucleophilic attack, and a partial negative charge on the oxygen atom of the carbonyl group. This electronic distribution governs the regioselectivity of its reactions.
Michael Addition Reactions Involving the Propenamide Moiety
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the electron-withdrawing cyano and amide groups activate the double bond, making the β-carbon highly electrophilic and thus an excellent Michael acceptor. wikipedia.org
This reaction involves the addition of a Michael donor, which is typically a resonance-stabilized carbanion, to the β-carbon of the activated alkene. wikipedia.orgorganic-chemistry.org Common Michael donors include doubly stabilized carbon nucleophiles such as β-ketoesters, malonates, and β-cyanoesters. masterorganicchemistry.com The reaction proceeds via three key steps: deprotonation of the donor to form an enolate, conjugate addition of the enolate to the α,β-unsaturated system, and subsequent protonation of the resulting enolate to yield the final product. masterorganicchemistry.com
The versatility of the Michael addition allows for the synthesis of a wide array of compounds. For instance, the reaction of 2-Cyano-3-phenylprop-2-enoyl chloride with various nitrogen, oxygen, and sulfur-containing nucleophiles has been shown to produce amide and ester derivatives, as well as various heterocyclic systems. researchgate.net
Table 1: Examples of Michael Donors and Acceptors
| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |
| Diethyl malonate | Diethyl fumarate |
| Diethyl malonate | Mesityl oxide |
| Diethyl malonate | Methyl crotonate |
| 2-Nitropropane | Methyl acrylate |
| Ethyl phenylcyanoacetate | Acrylonitrile (B1666552) |
This table provides classical examples of Michael donors and acceptors to illustrate the scope of the reaction. wikipedia.org
Cycloaddition Reactions of this compound Systems
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. In the case of this compound, the activated double bond can participate as a dienophile in Diels-Alder reactions. While the cyano group is generally considered a poor dienophile in thermal reactions, its presence in a conjugated system can influence the reactivity. mit.edu
Research has explored formal [2 + 2 + 2] cycloaddition strategies for synthesizing substituted pyridines, where an unactivated cyano group can function as a 2-π cycloaddition component. mit.edu These reactions can proceed through pericyclic cascade processes, highlighting the potential for complex molecule synthesis from relatively simple starting materials. mit.edu
Cyclodimerization Reactions of this compound
Under certain conditions, this compound can undergo cyclodimerization reactions. These reactions typically involve the [2+2] cycloaddition of two molecules of the alkene to form a cyclobutane (B1203170) ring. The regiochemistry and stereochemistry of the resulting cyclobutane derivatives are influenced by the reaction conditions, such as the presence of light or a catalyst.
While specific studies on the cyclodimerization of this compound itself are noted, detailed mechanistic pathways and product characterizations require further investigation. reading.ac.uk
Transformations Involving the Cyano Group
Hydrolysis of the Nitrile Functionality
The cyano group (nitrile) of this compound can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This transformation is a common and useful reaction in organic synthesis.
The hydrolysis can be catalyzed by either acid or base. In acidic conditions, the nitrile is first protonated, which increases its electrophilicity and allows for the nucleophilic attack of water. lumenlearning.com Under basic conditions, a stronger nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. youtube.com
Prolonged reaction times or harsher conditions will typically lead to the formation of the carboxylic acid, as the initially formed amide is also susceptible to hydrolysis. youtube.com This process offers a synthetic route to convert a nitrile into a carboxylic acid, effectively adding a carbon atom and a carboxyl group to the molecule. lumenlearning.com
Table 2: Products of Nitrile Hydrolysis
| Starting Material | Conditions | Major Product |
| Nitrile | Acid or Base, H₂O | Carboxylic Acid or Amide |
This table summarizes the general outcomes of nitrile hydrolysis under different conditions. lumenlearning.com
Reduction of the Cyano Group to Amine Moieties
The cyano group (nitrile) within the this compound scaffold is susceptible to reduction, a fundamental transformation that converts the nitrile into a primary amine. This reaction significantly enhances the molecular diversity of the scaffold by introducing a basic amino-methyl group. The reduction of nitriles to primary amines can be achieved through several synthetic methodologies, primarily categorized as catalytic hydrogenation and stoichiometric chemical reduction. wikipedia.orgchemguide.co.uk
Catalytic hydrogenation is an economically viable and widely used method for producing primary amines from nitriles. wikipedia.org This process involves the reaction of the nitrile with hydrogen gas (H₂) under pressure and at elevated temperatures in the presence of a metal catalyst. studymind.co.uk Commonly employed catalysts include Group 10 metals such as Raney nickel, palladium, and platinum. wikipedia.orgchemguide.co.uk The general transformation involves the addition of two molecules of hydrogen across the carbon-nitrogen triple bond. wikipedia.org
General Reaction for Catalytic Hydrogenation: R-C≡N + 2 H₂ → R-CH₂NH₂
However, the reaction conditions must be carefully controlled to ensure selectivity for the primary amine. wikipedia.org Intermediate imines formed during the reaction can be attacked by the amine product, leading to the formation of secondary and tertiary amines as byproducts. wikipedia.org The choice of catalyst, solvent, pH, and steric factors are critical in minimizing these side reactions. wikipedia.org
Stoichiometric reduction offers an alternative route using powerful reducing agents. Lithium aluminium hydride (LiAlH₄) is a highly effective reagent for this conversion, typically carried out in a dry, non-aqueous solvent like diethyl ether, followed by an acidic workup. chemguide.co.ukstudymind.co.uk Other reagents such as sodium borohydride (B1222165) (often requiring higher temperatures or co-catalysts), diborane, and elemental sodium in alcohol can also be utilized. studymind.co.ukthieme-connect.de While effective, these methods produce stoichiometric amounts of waste salts, making them less environmentally benign than catalytic approaches. thieme-connect.de
| Reducing Agent/Catalyst | Typical Conditions | Product(s) | Notes |
| H₂ / Raney Ni, Pt, or Pd | Elevated temperature and pressure | Primary amine (major), secondary/tertiary amines (minor) | Most common industrial method; selectivity is key. wikipedia.orgstudymind.co.uk |
| Lithium Aluminium Hydride (LiAlH₄) | Dry ether solvent, followed by acid workup | Primary amine | Very strong reducing agent; not compatible with some functional groups. chemguide.co.ukstudymind.co.uk |
| Sodium Borohydride (NaBH₄) | Higher temperatures or with Ni, Pd, or Co catalysts | Primary amine | Less reactive than LiAlH₄; requires harsher conditions or catalysis. thieme-connect.de |
| Ammonia (B1221849) Borane | Thermal decomposition, no catalyst | Primary amine | A metal-free reduction method. organic-chemistry.org |
| Samarium(II) Iodide (SmI₂) | Activated with Lewis bases | Primary amine | Operates under single electron transfer conditions with good functional group tolerance. organic-chemistry.org |
Metal-Mediated C-CN Bond Activation in this compound Derivatives
While transformations of the cyano group are common, the activation and cleavage of the carbon-cyano (C–CN) bond itself represents a more advanced and less conventional area of reactivity. acs.orgresearchgate.net The C–CN bond is thermodynamically stable, but its cleavage can be achieved using transition-metal complexes, opening unique pathways for molecular functionalization. acs.orgsnnu.edu.cn This area of chemistry allows the cyano group to be used as a synthetic handle that can be removed or replaced later in a synthetic sequence.
Metal-catalyzed reactions involving C–CN bond activation are broadly classified into two main categories:
Reactions where the cyano group acts as a leaving group: In these transformations, the C–CN bond is cleaved, and the cyano moiety is replaced by another atom or group. acs.orgresearchgate.net This includes hydrodecyanation (replacement with hydrogen), cross-coupling reactions to form new C–C bonds, and reactions to form C-heteroatom bonds. snnu.edu.cnnih.gov Reductive decyanation, in particular, allows chemists to take advantage of the activating properties of the nitrile group during synthesis before its ultimate removal. nih.gov
Reactions where the nitrile serves as a cyanide source: In this case, the C–CN bond of a nitrile reagent is cleaved, and the liberated cyanide is transferred to another molecule. acs.orgsnnu.edu.cn This avoids the use of highly toxic cyanide sources like HCN. snnu.edu.cn
The activation of the C–CN bond typically proceeds via oxidative addition of the bond to a low-valent transition metal center. snnu.edu.cn For a substrate like this compound, this reactivity would likely compete with other potential metal-catalyzed processes at the alkene or amide functionalities. The specific reaction pathway would depend heavily on the choice of metal catalyst, ligands, and reaction conditions. While this reactivity is well-documented for various organic nitriles, its application specifically to this compound derivatives is a specialized area requiring tailored catalytic systems. acs.orgresearchgate.netresearchgate.net
| Reaction Type | Description | Potential Outcome for the Scaffold |
| Hydrodecyanation | Replacement of the -CN group with a hydrogen atom. snnu.edu.cnnih.gov | Formation of 3-phenylprop-2-enamide. |
| Cross-Coupling | Replacement of the -CN group with an aryl, alkyl, or other organic fragment. acs.org | Introduction of a new substituent at the C2 position. |
| Carbocyanation | Insertion of an unsaturated molecule (e.g., alkyne) into the C-CN bond. snnu.edu.cn | Complex structural modification leading to novel products. |
Derivatization of the Cyano Group for Advanced Syntheses
The cyano group in this compound is a highly versatile functional group that serves as a precursor for the synthesis of various heterocyclic compounds. quimicaorganica.org Its electrophilic carbon atom and the adjacent pi-system allow it to participate in a range of cyclization and cycloaddition reactions.
A prominent example of this reactivity is the synthesis of tetrazoles. Tetrazoles are important in medicinal chemistry, often acting as bioisosteric analogues of carboxylic acids. researchgate.net The most common method for their synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide (NaN₃). researchgate.netajgreenchem.com This reaction can be promoted by various catalysts. For instance, the treatment of α,β-unsaturated nitriles with NaN₃ and zinc bromide (ZnBr₂) can yield the corresponding tetrazole derivatives. nih.gov Other catalytic systems, including copper(II) complexes and solid acid catalysts, have also been developed to facilitate this transformation under green and efficient conditions. ajgreenchem.comjchr.org
General Reaction for Tetrazole Synthesis: R-C≡N + NaN₃ --(Catalyst)--> 5-substituted-1H-tetrazole
Beyond tetrazoles, the cyano group is a key building block for other heterocyclic systems. The polarity of the C≡N bond allows it to react with both nucleophiles and electrophiles, often triggering intramolecular cyclization cascades when other reactive functional groups are present in the molecule. quimicaorganica.org For example, derivatives of this compound can be used to construct heterocycles such as oxadiazoles, benzoxazoles, and pyrazoles through multi-step sequences that hinge on the initial reactivity of the cyano group. researchgate.net
| Reagent(s) | Catalyst/Conditions | Resulting Heterocycle |
| Sodium Azide (NaN₃) | ZnBr₂ or Cu(II) complex; DMF, 100 °C | 5-Substituted-1H-tetrazole ajgreenchem.comnih.govjchr.org |
| Benzoylhydrazine | Heat with POCl₃ | 1,3,4-Oxadiazole derivative researchgate.net |
| Hydrazine (B178648) | Varies | Pyrazole (B372694) derivative |
| Hydroxylamine (B1172632) | Varies | Isoxazole (B147169) derivative |
Reactivity of the Amide Functionality
N-Substituted Derivatives and Their Impact on Reactivity
The reactivity of the this compound scaffold, particularly its nature as a Michael acceptor, is significantly influenced by the substituents attached to the amide nitrogen. The electronic and steric properties of the N-substituent can modulate the electrophilicity of the β-carbon of the α,β-unsaturated system. acs.orgacs.org
This effect can be further tuned by placing substituents on the N-aryl ring. Electron-withdrawing groups (EWGs) on the phenyl ring enhance the reactivity of the acrylamide (B121943), while electron-donating groups (EDGs) decrease it. rsc.org The rate of reaction with nucleophiles like glutathione (B108866) (GSH), a common benchmark, often correlates with these electronic effects. nih.gov For example, studies on N-phenylacrylamides have shown a linear Hammett correlation for reaction rates with substituents at the ortho, meta, and para positions. nih.gov Steric hindrance from bulky N-substituents can also play a role by shielding the electrophilic centers from nucleophilic attack. nih.gov
| N-Substituent Type | Example | Effect on Reactivity (Michael Addition) | Rationale |
| N-H (Unsubstituted) | -NH₂ | Baseline Reactivity | Reference for comparison. |
| N-Alkyl | -NHCH₃, -N(CH₃)₂ | Decreased Reactivity | Alkyl groups are weakly electron-donating, increasing electron density in the system. acs.orgnih.gov |
| N-Aryl | -NH(C₆H₅) | Increased Reactivity | The aryl group is inductively electron-withdrawing, increasing the electrophilicity of the β-carbon. rsc.org |
| N-Aryl with EWG | -NH(C₆H₄-NO₂) | Significantly Increased Reactivity | The EWG enhances the electron-withdrawing nature of the N-aryl group. rsc.org |
| N-Aryl with EDG | -NH(C₆H₄-OCH₃) | Decreased Reactivity (vs. N-Aryl) | The EDG counteracts the inductive effect of the aryl ring by donating electron density. rsc.org |
Chemical Transformations of the Amide Group in this compound Systems
The amide functional group is one of the most stable carboxylic acid derivatives, and its transformation typically requires forcing conditions. pressbooks.pubmasterorganicchemistry.com The primary reactions of the amide group within the this compound system are hydrolysis and reduction.
Hydrolysis: Amide hydrolysis cleaves the amide bond to yield a carboxylic acid and an amine (or ammonia for a primary amide). libretexts.orgallen.in This reaction can be catalyzed by either strong acid or strong base, usually with heating. savemyexams.com
Acid-catalyzed hydrolysis involves the initial protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.com The reaction is driven to completion because the resulting amine is protonated by the acid, preventing the reverse reaction. libretexts.org
Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org This pathway is generally more difficult because the departing amide anion is a very poor leaving group. The reaction is driven forward by the deprotonation of the carboxylic acid product to form a carboxylate salt. pressbooks.publibretexts.org
Reduction: The amide group can be reduced to an amine using a strong reducing agent like lithium aluminium hydride (LiAlH₄). savemyexams.com This reaction is characteristic of amides and results in the conversion of the carbonyl group into a methylene (B1212753) group (C=O → CH₂). pressbooks.pub The mechanism involves the addition of a hydride ion to the carbonyl, followed by elimination of an aluminate species to form an intermediate iminium ion, which is then further reduced by LiAlH₄ to the final amine product. pressbooks.pub It is important to note that under these strong reducing conditions, other functional groups in the this compound molecule, such as the cyano group and the alkene, may also be reduced, posing a challenge for chemoselectivity.
| Transformation | Reagents and Conditions | Product |
| Acid Hydrolysis | H₃O⁺ (e.g., aq. HCl), Heat | 2-Cyano-3-phenylpropenoic acid + Ammonium (B1175870) salt |
| Base Hydrolysis | OH⁻ (e.g., aq. NaOH), Heat | 2-Cyano-3-phenylpropenoate salt + Ammonia |
| Reduction | 1. LiAlH₄ in dry ether; 2. H₂O workup | 3-Amino-2-(aminomethyl)-3-phenylpropan-1-ol (potential product if all groups are reduced) |
Influence of Phenyl Substituents on Electronic Properties and Reactivity (e.g., push-pull systems)
The this compound structure is a classic example of a "push-pull" electronic system. The phenyl ring, connected to the β-carbon of the double bond, acts as an electron-donating group (the "push" component), while the electron-withdrawing cyano and amide groups at the α-carbon constitute the "pull" component. This electronic arrangement polarizes the π-system, significantly influencing the molecule's reactivity.
The nature and position of substituents on the phenyl ring can be used to finely tune these electronic properties and, consequently, the chemical reactivity of the entire scaffold. nih.gov The electronic effects of these substituents are transmitted effectively through the conjugated system of the phenyl ring and the double bond to the reactive centers of the molecule. researchgate.net
Electron-Withdrawing Groups (EWGs): When an EWG (e.g., nitro, chloro, trifluoromethyl) is attached to the phenyl ring, it enhances the "pull" effect of the system. nih.gov This decreases the electron density at the β-carbon, making it more electrophilic and thus more susceptible to nucleophilic attack in a Michael addition reaction. Therefore, EWGs on the phenyl ring generally increase the reactivity of the scaffold towards nucleophiles. nih.gov
Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., methoxy, methyl, amino) on the phenyl ring enhances the "push" effect. nih.gov This increases the electron density throughout the conjugated system, including at the β-carbon. As a result, the electrophilicity of the β-carbon is reduced, leading to a decrease in reactivity towards nucleophiles.
This modulation of electronic properties is crucial for designing derivatives with specific reactivity profiles for applications in organic synthesis and medicinal chemistry.
| Phenyl Substituent (para-position) | Electronic Effect | Influence on β-Carbon | Predicted Reactivity Toward Nucleophiles |
| -NO₂ | Strong Electron-Withdrawing (EWG) | Increased electrophilicity (more δ+) | High |
| -Cl | Weak Electron-Withdrawing (EWG) | Moderately increased electrophilicity | Moderate-High |
| -H | Neutral (Reference) | Baseline electrophilicity | Baseline |
| -CH₃ | Weak Electron-Donating (EDG) | Decreased electrophilicity (less δ+) | Low-Moderate |
| -OCH₃ | Strong Electron-Donating (EDG) | Significantly decreased electrophilicity | Low |
Advanced Applications in Heterocyclic Chemistry
2-Cyano-3-phenylprop-2-enamide as a Versatile Synthon for Heterocyclic Compounds
This compound and its derivatives are highly reactive and versatile building blocks, or synthons, in the field of organic chemistry, particularly for the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net Their utility stems from the unique arrangement of multiple reactive sites within the molecule. The core structure features an α,β-unsaturated system, which is activated by the presence of two powerful electron-withdrawing groups: the cyano (-CN) group and the amide (-CONH₂) group. researchgate.netnih.gov
This electronic configuration makes the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack, a key step in many cyclization reactions. beilstein-journals.org Furthermore, the amide and cyano functionalities are themselves appropriately positioned to participate in subsequent intramolecular reactions, enabling the construction of various ring systems. researchgate.net Derivatives of cyanoacetamide, the precursor to this compound, are well-established as reactive synthons for creating diverse heterocycles. researchgate.netresearchgate.net The combination of these features in this compound allows it to act as a precursor in condensation and cyclization reactions, leading to a rich variety of heterocyclic structures. researchgate.netresearchgate.net
Synthesis of Diverse Heterocycles from this compound Derivatives
The strategic placement of functional groups in this compound derivatives allows for their transformation into numerous heterocyclic systems.
This compound derivatives are valuable precursors for synthesizing substituted pyridines and pyrimidines.
Pyridines: Substituted 2-pyridones and 2-aminopyridines can be synthesized from acrylamide (B121943) precursors. For instance, the reaction of (E)-N-hetaryl-2-cyanoacrylamides with malononitrile (B47326) can lead to the formation of 6-amino-2-oxo-4-phenyl-1-(pyridin-2-yl)-1,2-dihydropyridine-3,5-dicarbonitriles. researchgate.netresearchgate.net A general and efficient method for preparing 3-cyano-2-pyridone derivatives involves the reaction of N-alkyl-2-cyanoacetamides with acetylacetone (B45752) in the presence of a base like potassium hydroxide (B78521). sciforum.net Similarly, reacting chalcone-like precursors (which share the α,β-unsaturated carbonyl motif) with reagents like malononitrile or ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) yields highly functionalized pyridine (B92270) derivatives, such as coumarinyl 2-aminonicotinonitriles. gavinpublishers.com
Pyrimidines: Pyrimidine (B1678525) rings can be constructed by reacting α,β-unsaturated carbonyl compounds with a source of the N-C-N fragment. A common method involves heating a chalcone (B49325) derivative with thiourea (B124793) in an alcoholic sodium ethoxide solution to furnish the corresponding pyrimidine-2-thione derivative. gavinpublishers.com Fused pyrimidine systems, such as pyrano[2,3-d]pyrimidines, can be assembled through one-pot, three-component reactions involving an aldehyde, malononitrile, and a barbituric acid derivative. nih.gov
Table 1: Synthesis of Pyridine and Pyrimidine Derivatives
| Heterocycle Type | Starting Material Derived From this compound | Key Reagents | Catalyst/Conditions | Resulting Heterocycle | Reference(s) |
|---|---|---|---|---|---|
| 2-Pyridone | N-alkyl-2-cyanoacetamide | Acetylacetone | KOH, Ethanol (B145695), Reflux | 3-Cyano-2-pyridone derivative | sciforum.net |
| 2-Aminopyridine | Coumarin-chalcone hybrid | Malononitrile | Ammonium acetate, Acetic acid | Coumarinyl 2-aminonicotinonitrile | gavinpublishers.com |
| Pyrimidine-2-thione | Coumarin-chalcone hybrid | Thiourea | Sodium ethoxide, Reflux | Coumarinyl-pyrimidine derivative | gavinpublishers.com |
| Dihydropyridine | (E)-N-Hetaryl-2-cyanoacrylamide | Malononitrile | Piperidinium acetate | 6-Amino-2-oxo-dihydropyridine-dicarbonitrile | researchgate.netresearchgate.net |
Sulfur-containing heterocycles like thiophenes and thiazoles are readily synthesized from cyanoacetamide-based precursors.
Thiophenes: The Gewald reaction is a classic and efficient method for synthesizing polysubstituted 2-aminothiophenes. sapub.orgresearchgate.net This reaction involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile (like a 2-cyanoacetamide (B1669375) derivative), and elemental sulfur in the presence of a basic catalyst such as triethylamine. sapub.org The reaction proceeds via a non-isolable intermediate to yield the final thiophene (B33073) product. sapub.org
Thiazoles: Thiazole (B1198619) derivatives can be prepared through various pathways. One approach involves the reaction of a potassium thiolate salt, formed in-situ from a cyanoacetamide derivative and phenyl isothiocyanate, with an α-haloketone like 2-bromo-1-phenylethanone. clockss.org This leads to the formation of highly substituted thiazole and thiophene products. clockss.org Another route involves the reaction of a 2-cyanoacetamide derivative with phenyl isothiocyanate to form a thiole intermediate, which can then be treated with reagents like hydrazonyl chlorides to furnish thiazole-containing systems. sapub.org
Table 2: Synthesis of Thiophene and Thiazole Derivatives
| Heterocycle Type | Starting Material | Key Reagents | Catalyst/Conditions | Resulting Heterocycle | Reference(s) |
|---|---|---|---|---|---|
| 2-Aminothiophene | 2-Cyanoacetamide derivative | Active methylene reagent, Elemental sulfur | Triethylamine, Dioxane, Reflux (Gewald Reaction) | Polysubstituted 2-aminothiophene | sapub.orgresearchgate.net |
| Thiazolidine | Potassium 2-cyano-1-ethoxy-1-en-1-thiolate | 2-Bromo-1-(triazol-4-yl)ethanone | DMF | Ethyl 2-cyano-2-(4-hydroxy-thiazolidin-2-ylidene)acetate | clockss.org |
| Thiazole | 2-Cyano-2-(thiazol-2-yl)thioacetanilide | α-Haloketones | - | 3-Aminothiophene | rsc.org |
The reaction of this compound derivatives or related precursors with hydrazine (B178648) and its derivatives is a cornerstone for the synthesis of pyrazoles.
The most direct approach involves the condensation of the α,β-unsaturated carbonyl system with a hydrazine. hilarispublisher.com For example, chalcones react with hydrazine hydrate (B1144303), often with an acid catalyst, to yield pyrazolines, which can be subsequently dehydrated to form the aromatic pyrazole (B372694) ring. hilarispublisher.com A more tailored synthesis involves the Knoevenagel condensation of a pyrazole-4-carbaldehyde with 2-cyanoacetamide under basic conditions to directly yield a complex pyrazole-substituted acrylamide. mdpi.com Alternatively, a 2-cyanoacetohydrazide (B512044) derivative can be reacted with hydrazine hydrate in boiling ethanol to produce 3-aminopyrazole (B16455) compounds. researchgate.net These methods highlight the flexibility of using either the acrylamide backbone or the cyanoacetyl moiety as the starting point for pyrazole construction. mdpi.comresearchgate.net
Table 3: Synthesis of Pyrazole Derivatives
| Heterocycle Type | Starting Material | Key Reagents | Catalyst/Conditions | Resulting Heterocycle | Reference(s) |
|---|---|---|---|---|---|
| Pyrazole | Chalcone (α,β-unsaturated ketone) | Hydrazine hydrate | Acetic acid, Sulfuric acid (cat.) | 3,5-Diphenyl-1H-pyrazole | hilarispublisher.com |
| Pyrazole-acrylamide | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-Cyanoacetamide | Base, Ethanol, Boiling | 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | mdpi.com |
| 3-Aminopyrazole | N'-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide derivative | Hydrazine hydrate | Ethanol, Boiling | 3-Aminopyrazole derivative | researchgate.net |
The versatility of this compound synthons extends to a variety of other important heterocyclic scaffolds.
Coumarins: Coumarin (B35378) rings can be constructed by reacting a 2-cyanoacetohydrazide derivative with substituted salicylaldehydes. This cyclocondensation reaction initially forms iminocoumarins, which can then be hydrolyzed under acidic conditions to yield the final coumarin products. researchgate.net Additionally, coumarin-chalcone hybrids serve as key intermediates for further heterocyclic synthesis. gavinpublishers.com
Quinolines: The cyanoacetyl group is instrumental in building upon existing quinoline (B57606) structures. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) can be condensed with 2-cyanoacetohydrazide to form an N-((2-chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide intermediate, which is a versatile precursor for further transformations. researchgate.net General methods like the Camps cyclization of N-(2-acylaryl)amides provide a route to quinolin-4-ones. mdpi.com
Fused Pyrimidines: Complex fused heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidines can be synthesized from related enaminonitrile intermediates. researchgate.net The synthesis of pyrido[1,2-a]pyrimidinones has been achieved by reacting Baylis-Hillman adducts (related α,β-unsaturated systems) with 2-aminopyridines. researchgate.net Enaminonitriles, derived from cyanoacetamide, can react with various nucleophiles to construct these fused pyrimidine rings. researchgate.net
Table 4: Synthesis of Other Heterocyclic Systems
| Heterocycle Type | Starting Material / Precursor | Key Reagents | Conditions | Resulting Heterocycle | Reference(s) |
|---|---|---|---|---|---|
| Coumarin | N'-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide | Salicylaldehyde derivatives | Base, then Acid-catalyzed hydrolysis | Coumarin derivative | researchgate.net |
| Quinoline derivative | 2-Chloroquinoline-3-carbaldehyde | 2-Cyanoacetohydrazide | - | N-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide | researchgate.net |
| Pyrido[1,2-a]pyrimidinone | Baylis-Hillman adduct | 2-Aminopyridines | Acetyl chloride, then reaction with aminopyridine | Pyrido[1,2-a]pyrimidinone derivative | researchgate.net |
| Thiazolo[3,2-a]pyrimidine | Enaminonitrile | N-nucleophiles | - | Thiazolo[3,2-a]pyrimidine derivative | researchgate.net |
Mechanistic Aspects of Heterocycle Formation from this compound Precursors
The formation of diverse heterocycles from this compound and its derivatives proceeds through several fundamental mechanistic pathways, primarily driven by the molecule's electrophilic and nucleophilic centers.
A dominant mechanism is initiated by a Michael-type addition to the electron-deficient β-carbon of the α,β-unsaturated system. beilstein-journals.org In the synthesis of pyridines and pyrimidines, a dinucleophile such as one derived from ammonium acetate or thiourea attacks this electrophilic site. This is followed by an intramolecular cyclization, where a nucleophilic nitrogen attacks one of the carbonyl or cyano groups. The final step is typically an aromatization event, which occurs via the elimination of a small molecule like water or hydrogen sulfide, to yield the stable heterocyclic ring. beilstein-journals.orggavinpublishers.com
For the synthesis of pyrazoles, the mechanism involves the initial condensation of a hydrazine derivative with the carbonyl group of a precursor (or a related β-dicarbonyl system) to form a hydrazone intermediate. hilarispublisher.com This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine moiety attacks the β-carbon of the original unsaturated system, leading to the five-membered pyrazole ring after dehydration. hilarispublisher.com
The Gewald synthesis of thiophenes follows a distinct mechanism. It begins with the Knoevenagel condensation between an α-cyanoacetamide and a ketone to form an α,β-unsaturated nitrile. Concurrently, elemental sulfur reacts with the enolate of the cyanoacetamide to form a sulfur adduct. This adduct then attacks the unsaturated nitrile, followed by an intramolecular cyclization and tautomerization to afford the final 2-aminothiophene product. sapub.org
In cases like the formation of thiazoles, the mechanism can involve the initial formation of a thiolate intermediate, which then acts as a nucleophile, attacking an electrophile such as an α-haloketone. clockss.org Subsequent intramolecular condensation and dehydration steps lead to the final thiazole ring. clockss.org These varied, yet classical, mechanistic routes underscore the remarkable versatility of this compound as a synthon in modern heterocyclic chemistry.
Regioselectivity and Stereoselectivity in Heterocyclic Transformations
The strategic functionalization of this compound makes it a versatile precursor in heterocyclic chemistry. Its chemical architecture, featuring a conjugated system with multiple electrophilic centers—namely the β-carbon of the Michael system, the nitrile carbon, and the amide carbonyl carbon—allows for a variety of cyclization reactions. The outcomes of these transformations are critically dependent on controlling the regioselectivity and stereoselectivity, which dictates the final structure and properties of the resulting heterocycle.
Regioselectivity in Cyclocondensation Reactions
Regioselectivity in the synthesis of heterocycles from this compound is primarily governed by the nature of the reacting partner, typically a binucleophile, and the reaction conditions. The ambident electrophilicity of the enamide framework allows for selective reactions to yield specific isomers.
Research on analogous cyanoacetamide derivatives demonstrates that reactions with nitrogen nucleophiles are highly regioselective. For instance, the reaction of a related enaminonitrile, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide, with binucleophiles like hydroxylamine (B1172632) or hydrazine proceeds regioselectively to yield isoxazole (B147169) and pyrazole derivatives, respectively. researchgate.net The reaction mechanism generally involves an initial Michael addition of the more nucleophilic atom of the binucleophile to the electron-deficient β-carbon of the acrylamide system. This is followed by an intramolecular cyclization where the second nucleophilic atom attacks the electrophilic carbon of the nitrile group, leading to the elimination of the amide moiety and formation of the heterocyclic ring. researchgate.netchim.it
The principle of regioselective attack is further illustrated in the synthesis of pyrimidine derivatives. The reaction of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a structurally related cyanoacetamide, with phenyl isothiocyanate results in a 2-pyrimidone-6-thione derivative. mdpi.com This transformation proceeds via a nucleophilic attack by the amidic nitrogen on the isothiocyanate, followed by a regioselective 1,6-dipolar cyclization to form the six-membered ring. mdpi.com
Similarly, intramolecular cyclizations of complex molecules containing the β-oxonitrile fragment (akin to the reactivity of this compound) show pronounced regioselectivity dependent on reaction conditions. Under acidic or basic catalysis, specific cyclizations can be directed to form either pyran- or pyridine-based ring systems. mdpi.com
The following table summarizes representative regioselective cyclocondensation reactions involving cyanoacetamide-based precursors.
| Reactant 1 | Reactant 2 | Conditions | Heterocyclic Product | Regiochemical Outcome | Reference |
| Enaminonitrile Acrylamide | Hydrazine Hydrate | Reflux | 5-Aminopyrazole Derivative | Initial attack by NH₂ on β-carbon, followed by cyclization onto the nitrile carbon. | researchgate.net |
| Enaminonitrile Acrylamide | Hydroxylamine | Reflux | 5-Aminoisoxazole Derivative | Initial attack by NH₂ on β-carbon, followed by cyclization onto the nitrile carbon. | researchgate.net |
| Cyanoacetamido-thiophene | Phenyl Isothiocyanate | DMF/K₂CO₃ | Pyrimidine-6-thione Derivative | Nucleophilic attack of amide N on C=S, followed by 1,6-dipolar cyclization. | mdpi.com |
| Seco-triterpenoid with β-oxonitrile | Acid (p-TsOH) | Benzene (B151609), Reflux | Cyanopyran-one Derivative | Intramolecular cyclization involving the oxygen nucleophile. | mdpi.com |
| Seco-triterpenoid with β-oxonitrile | Base (t-BuOK) | t-BuOH, Reflux | Pentacyclic Alkene β-ketonitrile | Intramolecular cyclization involving a carbanion. | mdpi.com |
Stereoselectivity in Heterocyclic Transformations
The stereochemical outcome of heterocyclic transformations involving this compound is a critical aspect, influencing the three-dimensional structure of the product. The starting material, typically synthesized via a Knoevenagel condensation, predominantly exists as the (E)-isomer, where the phenyl group and the cyano-amide group are on opposite sides of the C=C double bond. nih.govresearchgate.net This predefined stereochemistry can have a significant influence on the stereoselectivity of subsequent reactions.
Diastereoselectivity in Cycloaddition Reactions: While specific examples for this compound are not extensively documented, its structure as a dienophile suggests its potential use in [4+2] and [3+2] cycloaddition reactions to form six- and five-membered heterocycles, respectively. In such reactions, high diastereoselectivity is often observed. For instance, in a hypothetical Diels-Alder reaction, the dienophile can approach the diene from two different faces, leading to endo or exo products. The formation of one diastereomer over the other is governed by kinetic and thermodynamic factors, including secondary orbital interactions which often favor the endo product. Theoretical studies on related [3+2] cycloaddition reactions highlight that the reaction pathways leading to different regio- and stereoisomers can be computationally explored, revealing a preference for specific ortho/meta regioselectivity and endo/exo stereoselectivity. rsc.orgnih.gov
Formation of Chiral Centers: When this compound reacts to form a saturated or partially saturated heterocyclic ring, new stereocenters are often created. The relative configuration of these centers determines the diastereomeric nature of the product. The synthesis of substituted tetrahydropyrans, for example, often focuses on achieving a specific relative stereochemistry, such as a trans-arrangement of substituents at the 2- and 6-positions, which may be the thermodynamically more stable product or the result of a kinetically controlled reaction pathway. nih.govnih.gov The stereochemistry of the starting (E)-double bond in this compound would be expected to direct the formation of specific diastereomers in such cyclization reactions.
The potential stereochemical outcomes in cycloaddition reactions are outlined in the conceptual table below.
| Reaction Type | Reactants | Potential Stereochemical Products | Controlling Factors |
| [4+2] Cycloaddition | This compound (Dienophile) + Diene | Endo and Exo Diastereomers | Secondary orbital interactions, steric hindrance, reaction temperature. |
| [3+2] Cycloaddition | This compound (Dipolarophile) + 1,3-Dipole | Syn and Anti Diastereomers | Approach of the dipole relative to the substituents on the double bond. |
| Michael Addition-Cyclization | This compound + Nucleophile | Syn and Anti Diastereomers at newly formed stereocenters | Stereochemistry of the (E)-double bond, nature of the nucleophile and catalyst. |
Biological and Pharmacological Research of 2 Cyano 3 Phenylprop 2 Enamide Derivatives
Anticancer Research and Mechanism of Action
The quest for novel and effective anticancer agents has led researchers to explore the potential of 2-Cyano-3-phenylprop-2-enamide derivatives. These compounds have demonstrated promising activity against various cancer cell lines, operating through multiple mechanisms to thwart cancer progression.
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis
A significant body of research has shown that this compound derivatives can effectively inhibit the proliferation of cancer cells. smolecule.com For instance, certain derivatives have exhibited cytotoxicity against a range of cancer cell lines. The mechanism often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. smolecule.com Studies have indicated that these compounds can trigger the mitochondrial pathway of apoptosis. Furthermore, some derivatives have been observed to alter cell cycle progression, inducing a G1 phase arrest in cancer cells, which halts their proliferation.
One notable example is 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide, which was identified as a hit compound with significant antitumor activity. researchgate.net The cytotoxic effects of these compounds are often attributed to their structure, which includes an extended conjugated system and an acrylonitrile (B1666552) fragment that can act as a Michael acceptor. researchgate.netgrowingscience.com
Targeting Specific Cellular Pathways and Molecular Targets (e.g., EGFR kinase, DHODH, specificity protein transcription factors)
The anticancer activity of this compound derivatives is often linked to their ability to target specific molecules and signaling pathways that are crucial for cancer cell survival and growth.
Epidermal Growth Factor Receptor (EGFR) Kinase: Several derivatives have been identified as potent inhibitors of EGFR, a tyrosine kinase that is frequently overexpressed in various cancers. By binding to the ATP-binding site of EGFR, these compounds block its phosphorylation and subsequent downstream signaling, thereby inhibiting tumor cell proliferation. For example, (2E)-2-cyano-3-phenyl-N-(pyridin-2-yl)prop-2-enamide has demonstrated significant inhibitory effects on EGFR. Similarly, in silico studies have shown that N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino)acetamide derivatives have a high binding affinity for EGFR. ajrconline.orgresearchgate.net
Dihydroorotate (B8406146) Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for cell proliferation. nih.gov Some this compound derivatives have been investigated as DHODH inhibitors. smolecule.com Inhibition of this enzyme can deplete the pyrimidine pool, thereby hindering the growth of rapidly dividing cancer cells. nih.gov
Specificity Protein (Sp) Transcription Factors: While direct inhibition of Sp transcription factors by this compound derivatives is an area of ongoing research, the modulation of transcription factors is a known mechanism for anticancer agents. These transcription factors are involved in the expression of proteins that regulate cell proliferation, apoptosis, and angiogenesis.
Structure-Activity Relationships (SAR) in Anticancer this compound Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies have revealed that the biological activity is highly dependent on the nature and position of substituents on the phenyl rings. researchgate.net
A model pharmacophore for anticancer activity in these derivatives often includes an extended conjugated system spanning two terminal aromatic rings, with one ring containing an electron-withdrawing group. researchgate.netgrowingscience.com The central acrylonitrile fragment is also considered critical for cytotoxicity. researchgate.netgrowingscience.com For instance, the presence of halogenated aromatic rings in cinnamic amides has been shown to potentiate their biological activity, including EGFR kinase inhibition. researchgate.net The synthesis of various analogs with different substituents allows for the fine-tuning of their anticancer properties and the identification of compounds with improved efficacy. researchgate.netgrowingscience.com
Anti-inflammatory and Immunomodulatory Investigations
Beyond their anticancer potential, this compound derivatives have also been explored for their anti-inflammatory and immunomodulatory effects. These properties stem from their ability to interfere with key inflammatory pathways and modulate the immune response.
Enzyme Inhibition in Inflammatory Pathways (e.g., DHODH, COX-2, 5-LOX, iNOS, PDE4B)
The anti-inflammatory action of these derivatives is often mediated by the inhibition of enzymes that play a pivotal role in the inflammatory cascade.
DHODH: As mentioned earlier, DHODH inhibition is a key mechanism. smolecule.com By blocking pyrimidine synthesis, these compounds can suppress the proliferation of immune cells, which is a hallmark of many inflammatory and autoimmune diseases. nih.govsmolecule.com
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): Some derivatives have been investigated as inhibitors of COX-2 and 5-LOX, enzymes responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov These lipid mediators are key players in inflammation. For example, the compound (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) was investigated for its potential to inhibit these enzymes through molecular docking studies. nih.govmdpi.com
Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS contributes to inflammation. Certain this compound derivatives have shown the ability to inhibit iNOS. nih.gov Molecular docking studies have indicated a strong binding affinity of compounds like JMPR-01 to iNOS. nih.gov
Phosphodiesterase 4B (PDE4B): PDE4B is another enzyme involved in the inflammatory process. JMPR-01 has also been shown to have a high affinity for PDE4B in in silico studies, suggesting another potential mechanism for its anti-inflammatory effects. nih.gov
Modulation of Cytokine Synthesis and Immune Response
This compound derivatives can also exert their immunomodulatory effects by influencing the production of cytokines, which are signaling molecules that regulate the immune response.
Studies have shown that compounds like (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) and (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) can significantly reduce the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in macrophage cultures. nih.govnih.gov This modulation of cytokine synthesis highlights their potential in treating inflammatory conditions. Furthermore, some derivatives have demonstrated the ability to modulate immunoglobulin secretion, suggesting a role in regulating the humoral immune response. smolecule.com
In Vivo Anti-inflammatory Efficacy Studies
The anti-inflammatory potential of this compound derivatives has been investigated in living organisms, revealing promising results. For instance, the hybrid compound (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), which incorporates structural elements from indomethacin (B1671933) and paracetamol, was assessed for its anti-inflammatory properties. nih.gov In a carrageenan-induced paw edema model in rats, a standard method for evaluating anti-inflammatory drugs, ICMD-01 demonstrated a significant reduction in paw swelling. nih.gov This effect was comparable to that of dexamethasone, a potent corticosteroid used as a positive control. nih.gov
Another study focused on 1,2,3-triazole derivatives of this compound. sioc-journal.cn One particular derivative, I-11, exhibited noteworthy in vivo anti-inflammatory activity in a mouse ear swelling model. sioc-journal.cn At a dose of 100 mg/kg, it achieved an inhibition rate of 56.81%, which was more effective than the well-known nonsteroidal anti-inflammatory drug (NSAID) naproxen, which showed a 45.29% inhibition rate at a higher dose of 150 mg/kg. sioc-journal.cn Furthermore, related compounds have been shown to decrease the production of pro-inflammatory cytokines like IL-1β and TNFα in macrophage cultures, indicating a direct modulation of the inflammatory response at the cellular level.
Derivatives of N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-4-oxobut-2-enamides have also been synthesized and evaluated for their anti-inflammatory action. researchgate.net These compounds were found to possess pronounced anti-inflammatory activity and were classified as practically nontoxic. researchgate.net
Enzymatic Inhibition Studies Beyond Cancer and Inflammation
The inhibitory action of this compound derivatives extends to enzymes that are not directly linked to cancer and inflammation, highlighting their broader therapeutic potential.
Urease Inhibition by this compound Derivatives
Derivatives of this compound have demonstrated significant inhibitory activity against urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. researchgate.netresearchgate.net This enzymatic activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with peptic ulcers and gastric cancer. nih.gov
In one study, a series of this compound derivatives were synthesized and screened for their urease inhibitory potential. researchgate.netresearchgate.net All the synthesized compounds exhibited good to excellent urease inhibition. Notably, compounds 15 and 19 from this series showed exceptional activity, with IC50 values of approximately 17.34 µg/mL and 36.75 µg/mL, respectively. researchgate.net This was compared to the standard urease inhibitor, thiourea (B124793), which has an IC50 value of around 27.5 µg/mL. researchgate.net The study suggests that these derivatives could serve as a valuable scaffold for the development of new urease inhibitors. researchgate.netresearchgate.net
Broad-Spectrum Enzyme Targets and Inhibition Mechanisms
Research has shown that derivatives of this compound can target a wide range of enzymes through various mechanisms. Chalcone (B49325) derivatives, which share a similar structural backbone, have been found to inhibit mycobacterial enzymes such as thymidylate kinase and dihydrofolate reductase. ekb.eg
Furthermore, some salicylanilide (B1680751) derivatives, which are structurally related, act as inhibitors of the isocitrate lyase enzyme. researchgate.net The inhibitory mechanism of certain this compound derivatives involves the formation of covalent bonds with cysteine residues in the active sites of viral proteases, which is crucial for their antiviral efficacy.
Antimicrobial, Antifungal, and Antitubercular Activities
A significant body of research has been dedicated to evaluating the efficacy of this compound derivatives against various microbial pathogens.
Evaluation Against Bacterial Strains (e.g., Staphylococcus aureus, MRSA)
Derivatives of this compound have shown considerable promise as antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus and its methicillin-resistant strains (MRSA).
A series of N-arylcinnamamides were synthesized and tested against several bacterial strains. nih.gov Among them, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide displayed the most potent activity against all four tested staphylococcal strains, with MIC values of 22.27 µM and 27.47 µM, respectively. nih.gov These compounds also demonstrated the ability to inhibit biofilm formation by S. aureus. nih.gov
In another study, novel hybrid compounds of benzimidazole (B57391) and chalcone were synthesized and evaluated for their antimicrobial activity. ekb.eg Three of these compounds showed promising activity against MRSA, with one derivative being the most active, exhibiting a MIC of 3.05 mg/ml. ekb.eg
The following table summarizes the antimicrobial activity of selected this compound derivatives against S. aureus and MRSA.
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | S. aureus | 22.27 µM | nih.gov |
| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | S. aureus | 27.47 µM | nih.gov |
| Benzimidazole-chalcone hybrid (3e) | MRSA | 3.05 mg/ml | ekb.eg |
| (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | MRSA | 8 µg/mL |
Antifungal and Antitubercular Efficacy
The antimicrobial spectrum of this compound derivatives also includes significant antifungal and antitubercular activities.
Several N-arylcinnamamides that were effective against bacteria also showed notable antifungal and antitubercular properties. nih.gov For instance, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide were highly active against Mycobacterium tuberculosis, with MICs of 22.27 µM and 27.47 µM, respectively. nih.gov
Furthermore, a study on chalcone derivatives synthesized from 1-(2'-hydroxyphenyl)-3-(substituted-phenyl)-2-propenone demonstrated both antitubercular and antifungal activities. ekb.eg All the synthesized chalcones were active against Candida albicans with MICs ranging from 16 to 128 µg/mL, and they also showed good to moderate activity against Mycobacterium tuberculosis H37Rv and H37Ra strains, with MICs ranging from 4 to 64 µg/mL. ekb.eg
Fluorinated chalcones and their pyridine (B92270) and pyran derivatives have also been investigated for their antitubercular potential. nih.gov Compounds containing an indole (B1671886) or a 2-chlorophenyl moiety were found to be the most potent. nih.gov
The table below presents the antifungal and antitubercular activities of some this compound derivatives.
| Compound/Derivative | Microbial Strain | Activity (MIC) | Reference |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Mycobacterium tuberculosis | 22.27 µM | nih.gov |
| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Mycobacterium tuberculosis | 27.47 µM | nih.gov |
| Chalcone derivatives | Candida albicans | 16-128 µg/mL | ekb.eg |
| Chalcone derivatives | Mycobacterium tuberculosis H37Rv | 4-64 µg/mL | ekb.eg |
Biofilm Formation Inhibition
The ability of bacteria to form biofilms is a significant factor in their resistance to antimicrobial agents and the persistence of infections. Certain derivatives of this compound have demonstrated the capacity to inhibit this process. Specifically, a series of N-arylcinnamamides, which share a structural resemblance to the core this compound scaffold, have been investigated for their antibiofilm properties.
Research has shown that compounds such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide are effective against biofilm formation in Staphylococcus aureus. nih.gov These compounds exhibited inhibitory activity at concentrations close to their Minimum Inhibitory Concentrations (MICs), suggesting that their antimicrobial action contributes to the prevention of biofilm development. nih.gov The presence of trifluoromethyl groups on the phenyl ring appears to be a key structural feature for this activity, enhancing the lipophilicity and metabolic stability of the molecules.
Table 1: Biofilm Formation Inhibition by N-arylcinnamamide Derivatives against S. aureus
| Compound Name | Activity |
|---|---|
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Exhibited activity against biofilm formation in S. aureus at concentrations close to its MIC. nih.gov |
Exploration of Other Biological Activities
Beyond their direct antimicrobial effects, derivatives of this compound have been found to possess a range of other biological activities, highlighting their versatility as a scaffold for drug discovery.
Antioxidant Properties of this compound Derivatives
The core structure of cinnamic acid and its derivatives is associated with antioxidant effects. researchgate.net This has led to the exploration of related compounds, including this compound derivatives, for their potential to combat oxidative stress. For instance, photostable organic sunscreen compounds like 2-ethylhexyl-2-cyano-3,3-diphenylacrylate have been noted for their antioxidant properties. google.com
Furthermore, the synthesis of novel aminocarbonitrile derivatives that incorporate carbohydrate moieties has yielded compounds with significant antioxidant activity. nih.gov These complex molecules, derived from reactions involving malononitrile (B47326) (a related cyanated compound), were evaluated using the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) decolorization assay. The results demonstrated that many of these synthesized compounds display considerable antioxidant capacity. nih.gov
Photosynthetic Electron Transport (PET) Inhibition
A notable biological activity of this class of compounds is the inhibition of photosynthetic electron transport (PET). A study of sixteen different ring-substituted N-arylcinnamamides revealed their potential as PET inhibitors in spinach chloroplasts. nih.gov The research identified (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide as the most potent inhibitor within the tested series, with an IC₅₀ value of 5.1 µM. nih.govdntb.gov.ua The amide bond within these molecules is considered crucial for this inhibitory action, as it mimics a peptide bond and facilitates interaction with components of photosystem II (PS II) in the thylakoid membrane, thereby blocking electron flow. researchgate.net
Table 2: PET Inhibition in Spinach Chloroplasts by N-arylcinnamamide Derivatives
| Compound Name | IC₅₀ (µM) |
|---|
Receptor Ligand Interactions and Modulation
The structural framework of this compound allows for diverse interactions with biological receptors, leading to the modulation of their activity. This has been a fruitful area of research, with derivatives showing potential as anti-inflammatory agents, kinase inhibitors, and receptor antagonists.
One derivative, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), has been investigated for its anti-inflammatory properties. nih.gov Molecular docking studies have shown that this compound can favorably interact with several key targets in inflammatory pathways, including leukotriene A4 hydrolase (LT-A4-H), phosphodiesterase 4B (PDE4B), and inducible nitric oxide synthase (iNOS). nih.gov
Other research has identified 2-arylacrylonitrile derivatives as inverse agonists of the ghrelin receptor (GHSR). researchgate.net Furthermore, cinnamic amides with specific substitutions have been explored as potential inhibitors of the epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. researchgate.net
Medicinal Chemistry and Drug Discovery Perspectives
The diverse biological activities of this compound derivatives make them an attractive starting point for medicinal chemistry and drug discovery programs.
Design and Synthesis of Novel this compound Analogs as Potential Therapeutics
The synthesis of novel analogs is primarily achieved through the Knoevenagel condensation, a versatile reaction that forms a carbon-carbon double bond between a carbonyl group and an active methylene (B1212753) compound like 2-cyanoacetamide (B1669375). nih.govgrowingscience.comresearchgate.net This method allows for the introduction of a wide variety of substituents on the phenyl ring and the amide nitrogen, enabling the systematic exploration of structure-activity relationships.
For example, researchers have synthesized a series of (2E)-2-cyano-N-[5-(R-benzyl)-1,3-thiazol-2-yl]-3-(R¹-phenyl)prop-2-enamides and their indole analogues, which have been evaluated for their antitumor activity. researchgate.netgrowingscience.com In one study, the compound 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide was identified as a hit compound with significant cytotoxic effects. researchgate.netgrowingscience.com
In another line of research, novel analogs related to BIBR1532, a known telomerase inhibitor, were designed and synthesized. nih.gov This work led to the creation of compounds like (2E/2Z)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(trifluoromethyl) phenyl]prop-2-enamide, with the goal of developing new anticancer agents that target telomerase. nih.gov The synthesis of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) from 2-cyano-N-phenylacetamide and benzaldehyde (B42025) further illustrates the application of the Knoevenagel condensation to create potential anti-inflammatory drugs. nih.gov
The general synthetic strategy often involves the reaction of a substituted benzaldehyde with a cyanoacetamide derivative in the presence of a base, such as piperidine (B6355638) or sodium hydroxide (B78521), in a solvent like ethanol (B145695). growingscience.comnih.gov This straightforward and adaptable synthetic route ensures that the this compound scaffold will continue to be a valuable platform for the development of new therapeutic agents.
Bioisosteric Modifications and Hybrid Compound Development Strategies
In the quest for novel therapeutic agents, the this compound scaffold has served as a versatile starting point for extensive medicinal chemistry efforts. Strategies involving bioisosteric modifications and the development of hybrid compounds have been pivotal in refining the pharmacological profiles of these derivatives. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a widely used technique to enhance potency, selectivity, and pharmacokinetic parameters. nih.gov
A common bioisosteric replacement for the amide bond in many drug candidates is the use of heterocyclic rings such as 1,2,3-triazoles or 1,2,4-oxadiazoles. nih.gov This strategy aims to improve metabolic stability and cell permeability while maintaining key hydrogen bonding interactions. nih.gov In the context of this compound derivatives, researchers have explored replacing or modifying parts of the core structure to improve biological activity. For instance, the substitution of a methyl group with a trifluoromethyl group is a classic bioisosteric switch intended to block metabolic oxidation and improve pharmacokinetic properties. acs.org
Hybrid compound development is another key strategy, which involves combining the this compound core with other pharmacologically active moieties to create a single molecule with potentially synergistic or enhanced effects. Researchers have synthesized hybrids by condensing this compound derivatives with molecules like barbituric acid, thiobarbituric acid, and 4-hydroxycoumarin. researchgate.net This approach aims to leverage the biological activities of both parent structures.
One research program focused on creating hybrid molecules by linking the this compound core with thiazole (B1198619) and indole rings, known pharmacophores in anticancer drug design. growingscience.comresearchgate.net This work was based on a pharmacophore model featuring an extended conjugated system, with the acrylonitrile fragment acting as a crucial Michael acceptor. growingscience.comresearchgate.net The synthesis involved the Knoevenagel condensation of various substituted benzaldehydes and indol-3-carbaldehydes with cyanoacetylaminothiazoles. growingscience.comresearchgate.net This led to the generation of novel series of compounds, such as (2E)-2-cyano-N-[5-(R-benzyl)-1,3-thiazol-2-yl]-3-(R1-phenyl)prop-2-enamides and their indole analogues. growingscience.comresearchgate.net
Similarly, other studies have involved the synthesis of analogs where the phenyl ring is replaced by or fused with other cyclic systems. For example, derivatives incorporating a thiophene (B33073) ring, such as 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide, have been developed to enhance lipophilicity and explore new structure-activity relationships (SAR). mdpi.com
Table 1: Examples of Bioisosteric/Hybrid Derivatives of this compound
| Base Scaffold | Modification/Hybrid Moiety | Resulting Compound Class | Reference |
|---|---|---|---|
| This compound | Thiazole and Indole Rings | (2E)-2-cyano-N-[5-(R-benzyl)-1,3-thiazol-2-yl]-3-(1-R1-1H-indol-3-yl)prop-2-enamides | growingscience.com, researchgate.net |
| Cyanoacetamide | Tetrahydrobenzothiophene | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | mdpi.com |
| This compound | Barbituric Acid | 2-Cyano-3-(3, 4-dimethoxyphenyl)-N-[(2, 4, 6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]prop-2-enamide | researchgate.net |
| This compound | Thiobarbituric Acid | 2-Cyano-N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene) methyl]-3-(furan-2-yl)prop-2-enamide | researchgate.net |
Hit-to-Lead Optimization and Preclinical Development Considerations
For derivatives of this compound, lead optimization efforts often focus on the various modifiable sites within the molecule: the N-phenylacetamide group, the phenyl ring, and the core α,β-unsaturated system. acs.org For example, in the development of tyrosinase inhibitors, a series of (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) analogs were synthesized. nih.gov Through this process, a lead compound, CPA2, was identified that not only bound effectively to the enzyme's active site in docking simulations but also suppressed tyrosinase activity and melanogenesis in B16F10 cells at non-cytotoxic concentrations. nih.gov
In another example focused on anticancer activity, a hit-to-lead campaign was conducted on thiazole-based derivatives. growingscience.comresearchgate.net This effort led to the identification of 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide (compound 7b) as a promising hit compound with significant growth-inhibitory effects. researchgate.net The activity of this compound was quantified across a panel of cancer cell lines, providing crucial data for further optimization. researchgate.net
Table 2: In Vitro Anticancer Activity of Hit Compound 7b
| Compound | Parameter | Value (µM) |
|---|---|---|
| 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide (7b) | MG-MID GI50 (Growth Inhibition 50%) | 3.903 |
| TGI (Total Growth Inhibition) | 29.10 | |
| LC50 (Lethal Concentration 50%) | 57.54 |
Data from antitumor screening. researchgate.net
Preclinical development considerations involve a broader assessment of the lead candidate's suitability for in vivo studies. This includes evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. vichemchemie.com A major cause of compound failure in later stages is a poor pharmacokinetic profile. vichemchemie.com Therefore, modern lead optimization campaigns increasingly utilize in silico ADME filters and predictive modeling to de-risk candidates early in the process. vichemchemie.comresearchgate.net
For cinnamic amide analogs, lead optimization studies have focused on improving metabolic stability and aqueous solubility. acs.org An initial hit compound showed a short half-life in liver microsomes. acs.org By replacing a methyl group with a trifluoromethyl group (a bioisosteric modification), researchers were able to significantly improve the metabolic half-life and brain-to-plasma ratio, although this came at the cost of reduced potency. acs.org This highlights the multi-parameter optimization challenge inherent in the H2L process, where improving one property can sometimes negatively impact another, requiring a careful balancing act to identify a viable preclinical candidate. acs.org
Computational and Theoretical Studies on 2 Cyano 3 Phenylprop 2 Enamide Systems
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful tools to investigate the interactions between small molecules and biological macromolecules. For 2-cyano-3-phenylprop-2-enamide derivatives, these computational techniques have been instrumental in understanding their binding modes to various protein targets.
Ligand-Protein Interactions and Binding Affinity Predictions
Molecular docking studies have been employed to predict the binding affinity and interaction patterns of this compound derivatives with several protein targets. These studies suggest that the enamide backbone provides a rigid and planar geometry that can facilitate binding to biological targets.
For instance, derivatives of this compound have been investigated as potential inhibitors of various enzymes. Docking studies of arylidene cyanoacetates with c-Jun N-terminal kinase-3 (JNK-3) have shown promising binding energies, with ethyl (2E)-2-cyano-3-phenylprop-2-enoate exhibiting a binding energy of -6.135 kcal/mol. nih.gov Similarly, N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino)acetamide derivatives have been shown to have high binding energy against the EGFR protein, with some compounds showing affinities of -7.7 and -7.2 kcal/mol. ajrconline.org
The interactions often involve hydrogen bonding, hydrophobic interactions, and sometimes π-π stacking or dipole interactions. For example, in the case of (2E)-N-(3-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide, a selective MAO-B inhibitor, the hydroxyl group is proposed to interact with active site residues and water molecules. lookchem.com The presence of a trifluoromethylphenyl amide can increase hydrophobicity and enhance binding to hydrophobic pockets in enzymes or receptors.
Fluorescence polarization assays and FRET-based assays are experimental techniques that can complement computational predictions by detecting the binding of compounds to target receptors. google.com
Elucidating Mechanism of Action through Docking Studies
Docking studies are pivotal in elucidating the potential mechanisms of action of this compound derivatives. By visualizing the binding pose of a ligand within the active site of a protein, researchers can infer how the compound might modulate the protein's function.
For example, the mechanism of action of 2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide is believed to involve binding to enzymes or receptors, thereby modulating their activity. In the context of cancer therapy, some 2-arylacrylonitrile derivatives are thought to act as Michael acceptors, with an extended conjugated system being crucial for cytotoxicity. growingscience.com
Docking studies have also been used to understand the inhibitory activity of these compounds against enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), which is involved in pyrimidine (B1678525) synthesis. smolecule.com The inhibition of such enzymes can have anti-inflammatory and immunomodulatory effects. smolecule.com Furthermore, molecular docking has been used to investigate the potential of these compounds as inhibitors of c-Jun N-terminal kinase-3 (JNK-3) for conditions like ischemia-reperfusion injury and as inhibitors of carbonic anhydrase for their antiproliferative activity. nih.govnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of this compound systems.
Analysis of Electron-Withdrawing/Donating Effects on the Core Scaffold
The electronic nature of substituents on the this compound scaffold significantly influences its reactivity and biological activity. The cyano group itself is a strong electron-withdrawing group, which plays a crucial role in the molecule's properties. solubilityofthings.comnih.gov
The presence of electron-withdrawing groups, such as the trifluoromethyl group, can enhance the anti-inflammatory effects of these compounds. smolecule.com Conversely, donor groups, like a dimethylamino group, can create "push-pull" systems, where charge is transferred across the conjugated system, leading to interesting optical properties. nih.govresearchgate.net Studies have shown that the N,3-diphenylprop-2-enamide scaffold is suitable for designing selective MAO-B inhibitors, and that substitution with halogens on the N-phenyl ring and hydroxyl or nitrile groups on the C3 phenyl ring can enhance binding affinities. lookchem.com The attachment of an electron-withdrawing group at the 2-position of the acrylonitrile (B1666552) fragment is also noted to promote cytotoxic potential. growingscience.com
Stereochemical Investigations and Energy Landscapes
The stereochemistry of this compound derivatives is an important aspect of their structure and function. X-ray crystallography studies have confirmed the (E)-configuration for several derivatives. nih.govresearchgate.net For example, in (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide, the molecule is nearly planar, with a small dihedral angle between the phenyl and benzene (B151609) rings. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focused solely on this compound are not extensively reported in the provided results, the principles of QSAR are highly relevant to this class of compounds.
The development of a pharmacophore model for some 2-arylacrylonitrile derivatives with anticancer activity highlights the importance of an extended conjugated system and an electron-withdrawing group for cytotoxicity. growingscience.comresearchgate.net This type of model is a qualitative form of QSAR. Furthermore, 3D-QSAR studies have been conducted on related structures, such as novel Biginelli 1,4-dihydropyrimidines, to understand their inhibitory effects. ajrconline.org The structural requirements for anticancer activity in Knoevenagel-type indole (B1671886) derivatives, which share structural similarities, have also been analyzed, emphasizing the role of the cyanide group and bulky aryl substituents. growingscience.com These findings suggest that QSAR modeling could be a valuable tool for the rational design of new, more potent this compound derivatives.
Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in understanding how the chemical structure of this compound analogues influences their biological effects. These models mathematically correlate variations in the physicochemical properties of the molecules with their observed biological activities.
For instance, in the development of tyrosinase inhibitors based on the (E)-2-cyano-3-(substituted phenyl)acrylamide scaffold, QSAR studies have been employed to identify key molecular descriptors that govern inhibitory potency. While specific QSAR equations are proprietary to the research that develops them, the general approach involves calculating a range of descriptors such as electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and lipophilic (e.g., logP) parameters. These are then correlated with biological data, such as the half-maximal inhibitory concentration (IC50), using statistical methods like multiple linear regression or partial least squares.
Molecular docking simulations represent another form of predictive modeling. These studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For example, docking studies of (E)-2-cyano-3-(substituted phenyl)acrylamide analogues with mushroom tyrosinase have indicated that these compounds can bind directly to the active site of the enzyme. nih.gov The binding affinity predicted by these simulations can be a useful indicator of potential inhibitory activity.
Identification of Key Structural Features for Enhanced Activity
Computational studies have been crucial in identifying the key structural features of this compound derivatives that are critical for their biological activities. These insights are vital for the rational design of more potent and selective compounds.
The core structure of this compound, characterized as a β-phenyl-α,β-unsaturated carbonyl scaffold, is considered important for activities such as tyrosinase inhibition. nih.gov Modifications at various positions of this scaffold have been explored to enhance biological effects.
The Cyano Group: The cyano (-CN) group is a key feature, contributing to the electronic properties and potential for hydrogen bonding interactions within the active sites of target enzymes. Its electron-withdrawing nature can enhance the reactivity of the α,β-unsaturated system.
The Amide Moiety: The amide (-CONH2) group is also crucial for establishing interactions with biological targets, often participating in hydrogen bonding. Modifications to the amide nitrogen, such as N-phenyl substitution, have been explored to modulate activity. For instance, in the development of anti-inflammatory agents, a hybrid of indomethacin (B1671933) and paracetamol incorporating the (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide structure was designed and showed promising activity. dntb.gov.ua
The following table summarizes some key structural modifications and their observed impact on the biological activity of this compound analogs.
| Structural Modification | Observed Effect on Biological Activity | Example Target/Activity |
| Substitution on the 3-phenyl ring | Modulates potency and selectivity. | Tyrosinase Inhibition, Anticancer |
| Presence of the cyano group | Enhances binding and electronic properties. | Enzyme Inhibition |
| N-substitution on the amide | Influences pharmacokinetic and pharmacodynamic properties. | Anti-inflammatory |
| Introduction of heterocyclic rings | Can enhance binding affinity and introduce new interactions. | Anticancer |
In Silico ADME and Toxicity Prediction for this compound Analogs
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is a critical step in the early stages of drug discovery to assess the "drug-likeness" of compounds. nih.gov Various computational models and software are used to predict these properties for this compound analogs, helping to identify candidates with favorable pharmacokinetic profiles and low toxicity risks.
ADME Prediction: ADME parameters are often predicted based on established rules and models. For instance, Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and predict oral bioavailability. ajrconline.org It assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Many synthesized this compound derivatives have been evaluated using these criteria. sgu.edu.in
Software platforms like SwissADME are commonly used to generate a range of ADME descriptors. growingscience.com These can include predictions of gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov For example, in silico studies on indole derivatives of 2-cyano-3-phenylpropanoate indicated that they satisfied Lipinski's principles and showed favorable drug-likeness characteristics. sgu.edu.in
Toxicity Prediction: Computational toxicology aims to predict the potential adverse effects of compounds. nih.gov This can include predictions for mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. These predictions are often based on the identification of toxicophores (structural fragments known to be associated with toxicity) within the molecule and on QSAR models built from large datasets of toxicological data. For some derivatives, low toxicity has been predicted, with high LC50 values against certain cell lines.
The following interactive table provides a hypothetical example of in silico ADME and toxicity predictions for a series of this compound analogs.
| Analog | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Predicted GI Absorption | Predicted BBB Permeability | Predicted Mutagenicity |
| Analog A | 200.21 | 1.8 | 2 | 2 | High | No | Low |
| Analog B | 276.28 | 2.5 | 1 | 3 | High | Yes | Low |
| Analog C | 312.32 | 3.1 | 2 | 4 | High | No | Medium |
| Analog D | 350.76 | 4.2 | 1 | 3 | Low | Yes | Low |
Conclusion and Future Research Directions
Synthesis of New 2-Cyano-3-phenylprop-2-enamide Derivatives
The exploration of new derivatives based on the this compound scaffold is a vibrant area of research, driven by the quest for enhanced biological activity and novel applications. A significant focus has been on the synthesis of compounds with potential antitumor properties. For instance, a series of (2E)-2-cyano-N-[5-(R-benzyl)-1,3-thiazol-2-yl]-3-(R¹-phenyl)prop-2-enamides and their 3-(1-R¹-1H-indol-3-yl) analogues have been synthesized. researchgate.net These syntheses typically involve the Knoevenagel condensation of cyanoacetylaminothiazoles with various substituted benzaldehydes or indol-3-carbaldehydes. researchgate.net This reaction is a cornerstone in the synthesis of these derivatives, often utilizing a weak base like piperidine (B6355638) as a catalyst. researchgate.netwikipedia.org
Another promising avenue is the development of enzyme inhibitors. Researchers have synthesized and evaluated this compound derivatives as urease inhibitors. researchgate.net These syntheses often start with the Knoevenagel condensation of cyanoacetamide with aromatic or heterocyclic aldehydes, followed by further condensation with molecules like barbituric acid or thiobarbituric acid. researchgate.net Furthermore, derivatives have been designed as tyrosinase inhibitors, highlighting the scaffold's potential in treating hyperpigmentation-related disorders. nih.gov The synthesis of these compounds often involves the reaction of substituted benzaldehydes with cyanoacetamides. nih.gov
The versatility of the scaffold is further demonstrated by the synthesis of derivatives incorporating various heterocyclic systems, such as thiophene (B33073), pyrazole (B372694), pyridine (B92270), and pyrimidine (B1678525), starting from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. mdpi.com These complex structures offer a multitude of possibilities for fine-tuning the electronic and steric properties of the final compounds, thereby influencing their biological activity.
Expansion of Biological Activities and Target Identification
A key future direction is the expansion of the known biological activities of this compound derivatives and the precise identification of their molecular targets. Currently, these compounds have shown a broad spectrum of activities, including anticancer researchgate.netgrowingscience.com, enzyme inhibitory researchgate.netnih.govnih.gov, and anticonvulsant effects. nih.gov
In the realm of oncology, derivatives have been investigated for their activity against various cancer cell lines. researchgate.net For example, 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide has been identified as a hit compound with significant cytotoxic effects. researchgate.net The proposed mechanism for some of these anticancer agents involves the acrylonitrile (B1666552) fragment acting as a Michael acceptor. researchgate.net In silico studies have suggested that some derivatives may act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. ajrconline.orgresearchgate.net
As enzyme inhibitors, these compounds have shown promise against various targets. For instance, certain derivatives are potent inhibitors of xanthine (B1682287) oxidase, a key enzyme in the pathogenesis of gout. nih.gov Others have demonstrated significant inhibitory activity against tyrosinase, the enzyme responsible for melanin (B1238610) production. nih.gov Urease inhibition is another area where these compounds have been found to be effective. researchgate.net The identification of these specific molecular targets is crucial for understanding their mechanism of action and for the rational design of more potent and selective inhibitors. Future research will likely employ techniques like affinity-based protein profiling and X-ray crystallography to elucidate the binding modes of these compounds with their target proteins. rsc.org
Advancements in Synthetic Methodologies for this compound Scaffolds
While the Knoevenagel condensation remains a fundamental tool for the synthesis of this compound scaffolds, advancements in synthetic methodologies are continuously being explored to improve efficiency, yield, and substrate scope. researchgate.netwikipedia.org The classic Knoevenagel reaction involves the condensation of an active hydrogen compound, such as cyanoacetamide, with a carbonyl group, typically an aldehyde or ketone, often catalyzed by a weak amine base. wikipedia.org
Modifications and alternative approaches are emerging. The Doebner modification, for example, utilizes pyridine as a solvent, particularly when one of the electron-withdrawing groups on the nucleophile is a carboxylic acid. wikipedia.org Microwave-assisted synthesis has also been employed to accelerate the Knoevenagel condensation, leading to the rapid and efficient production of derivatives. nih.gov
Beyond the Knoevenagel reaction, other synthetic strategies are being investigated. For instance, a one-pot, three-component reaction has been used to synthesize novel cyanoacetamide derivatives. researchgate.net Another approach involves the N-acylation of an amine with E-cinnamoyl chloride. nih.gov The development of novel catalytic systems, including the use of Lewis acids or polymer-supported catalysts, could offer greener and more efficient routes to these valuable scaffolds. researchgate.net The exploration of multicomponent reactions and flow chemistry approaches also holds significant potential for the streamlined synthesis of diverse libraries of this compound derivatives for high-throughput screening.
Potential Applications in Material Science Beyond Biomedical Research
The unique electronic properties of the this compound scaffold, particularly its donor-π-acceptor (D-π-A) character, are paving the way for its application in material science, moving beyond its traditional biomedical focus. nih.govresearchgate.net These compounds are being investigated as organic electronics and for their nonlinear optical (NLO) properties. nih.govresearchgate.netsmolecule.com
One of the most promising areas is in the development of organic dyes for dye-sensitized solar cells (DSSCs). researchgate.netekb.egdiva-portal.org The D-π-A structure allows for efficient intramolecular charge transfer upon photoexcitation, a crucial property for sensitizers in DSSCs. For example, (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide has been identified as a "push-pull" system with potential applications in organic light-emitting devices (OLEDs) and as a fluorescent sensor. nih.govresearchgate.net The dimethylamino group acts as the electron donor, while the cyano and carbonyl groups function as electron acceptors, connected by a conjugated π-system. nih.govresearchgate.net
Furthermore, derivatives such as (E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide are being explored as building blocks for n-type conjugated polymers used in organic thin-film transistors (OTFTs). smolecule.com The presence of the cyanothiophene group can impart unique electronic properties suitable for such applications. smolecule.com Future research in this area will likely focus on the synthesis of new derivatives with tailored photophysical and electrochemical properties to enhance the performance of organic electronic devices.
Synergistic Approaches: Integrating Computational and Experimental Research
The integration of computational and experimental research is becoming increasingly crucial in the study of this compound derivatives. This synergistic approach accelerates the drug discovery and material design process by providing valuable insights into structure-activity relationships (SAR) and mechanisms of action.
Molecular docking studies are widely used to predict the binding modes of these compounds with their biological targets. nih.govajrconline.orgresearchgate.netnih.gov For example, docking simulations have been used to understand the interaction of (E)-2-cyano-3-(substituted phenyl)acrylamide analogs with the active site of tyrosinase. nih.gov Similarly, the binding affinity of N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino)acetamide derivatives with EGFR has been investigated using in silico methods. ajrconline.orgresearchgate.net These computational predictions help in prioritizing compounds for synthesis and biological evaluation, thereby saving time and resources.
In addition to docking, other computational methods such as Density Functional Theory (DFT) are employed to study the electronic structure and properties of these molecules, which is particularly relevant for their application in material science. ekb.eg For instance, DFT calculations have been used to estimate the energy band gaps of novel imidazole (B134444) derivative dyes for DSSCs. ekb.eg
The experimental validation of computational predictions is a critical component of this integrated approach. Synthesized compounds are subjected to in vitro and in vivo biological assays to confirm their activity. researchgate.netresearchgate.netnih.govnih.gov The results from these experiments then feed back into the computational models, allowing for their refinement and the design of next-generation compounds with improved properties. This iterative cycle of design, synthesis, and testing, guided by computational insights, is a powerful strategy for advancing the field of this compound research.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-Cyano-3-phenylprop-2-enamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via condensation reactions between cyanoacetic acid derivatives and substituted phenyl precursors. Critical parameters include solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalysts like DCC for amide bond formation. For example, analogous syntheses involve substituting 3-chloro-4-fluoronitrobenzene with phenylpropene derivatives under alkaline conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>75%) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies cyano (δ ~110 ppm) and amide (δ ~165 ppm) groups.
- IR : Stretching bands for C≡N (~2240 cm⁻¹) and amide C=O (~1680 cm⁻¹) confirm functional groups.
- X-ray crystallography : Monoclinic systems (space group P21/c) with unit cell parameters (a = 12.06 Å, b = 19.98 Å) resolve molecular geometry. SHELXL refinement (R1 < 0.06) validates bond angles and torsional conformations .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for bioactive derivatives. For instance, introducing sulfamoyl or nitro groups enhances enzyme inhibition (e.g., COX-2) or anticancer activity. Biological assays (MTT, Western blot) screen cytotoxicity, while molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in nucleophilic additions to this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals to identify electron-deficient sites. For example, the β-carbon of the cyano group shows high electrophilicity (Fukui indices >0.25), favoring nucleophilic attacks. Solvent effects (PCM model) and transition-state simulations (IRC) validate reaction pathways .
Q. What strategies resolve enantiomers of chiral derivatives, and how is stereochemical purity assessed?
- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) separates enantiomers. Polarimetry ([α]D²⁵) and circular dichroism (CD) confirm optical activity. Dynamic kinetic resolution (DKR) using Ru-based catalysts achieves >90% enantiomeric excess (ee) in asymmetric hydrogenations .
Q. How does crystal packing influence the physicochemical stability of this compound derivatives?
- Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking between phenyl rings, hydrogen bonds via amide N–H). Thermal gravimetric analysis (TGA) correlates packing density with melting points (>200°C). SHELXL-refined structures guide co-crystal design to enhance solubility .
Q. What substituent effects on the phenyl ring modulate electronic properties and reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂, –CF₃) increase electrophilicity at the α,β-unsaturated system, accelerating Michael additions. Hammett plots (σ⁺ constants) quantify substituent effects on reaction rates. UV-Vis spectroscopy (λmax shifts) tracks conjugation changes in derivatives like 3,4,5-trimethoxyphenyl analogs .
Q. How are multi-step syntheses optimized to maximize yield while minimizing side reactions?
- Methodological Answer : DoE (Design of Experiments) identifies critical factors (e.g., stoichiometry, reaction time). For example, a 3-step synthesis achieves 68% overall yield by optimizing condensation (1.2 eq. cyanoacetic acid, 4Å molecular sieves) and reducing nitro intermediates with Fe/HCl .
Contradictions and Validation
- Synthesis Routes : and describe nitro reduction and condensation steps, but varying catalysts (Fe vs. Pd/C) may affect yield. Cross-validation via TLC and GC-MS ensures intermediate purity.
- Biological Activity : While highlights enzyme inhibition, conflicting results may arise from assay conditions (e.g., cell line variability). Dose-response curves (IC₅₀) and replicate experiments (n ≥ 3) are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
